BenchChemオンラインストアへようこそ!

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Structural Isomerism Target Binding Reproducibility

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic small molecule belonging to the quinazolinone acetamide class, characterized by a quinazoline-2,4(1H,3H)-dione core tethered via an acetamide linker to a pyridin-2-ylmethyl moiety. This compound is primarily available through research chemical suppliers for non-human, laboratory-based investigations.

Molecular Formula C16H14N4O3
Molecular Weight 310.313
CAS No. 688773-27-5
Cat. No. B2852078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
CAS688773-27-5
Molecular FormulaC16H14N4O3
Molecular Weight310.313
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=N3
InChIInChI=1S/C16H14N4O3/c21-14(18-9-11-5-3-4-8-17-11)10-20-15(22)12-6-1-2-7-13(12)19-16(20)23/h1-8H,9-10H2,(H,18,21)(H,19,23)
InChIKeyGNZCTIFYQQBVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 688773-27-5): A Quinazolinone Acetamide for Targeted Scientific Procurement


2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic small molecule belonging to the quinazolinone acetamide class, characterized by a quinazoline-2,4(1H,3H)-dione core tethered via an acetamide linker to a pyridin-2-ylmethyl moiety. This compound is primarily available through research chemical suppliers for non-human, laboratory-based investigations. Quinazolinone derivatives have been extensively explored as privileged scaffolds in medicinal chemistry, with documented utility in anticancer [1], antimicrobial, and central nervous system (CNS) drug discovery programs [2]. However, comprehensive bioactivity and pharmacological characterization for this specific molecule remain sparse in the peer-reviewed literature, placing the burden of differentiation on structural reasoning rather than on published head-to-head performance data.

Why Generic Quinazolinone Acetamide Interchange is Not Supported for 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide


Within the quinazolinone acetamide class, seemingly minor structural modifications—such as the position of the nitrogen atom in the pyridine ring (2-pyridyl vs. 3- or 4-pyridyl) or the length and nature of the linker—can profoundly alter target binding, pharmacokinetic properties, and biological potency. For instance, the 4-pyridinylmethyl isomer (N-(pyridin-4-ylmethyl)acetamide) is listed by vendors as a distinct entity with a different InChI Key, underscoring that these are not interchangeable compounds . Without quantitative comparative data, it is scientifically unsound to assume that any close structural analog from the quinazolinone acetamide family will replicate the same interaction profile, solubility, or cellular activity as the title compound. This underscores the necessity of procuring the exact CAS registry number 688773-27-5 to maintain experimental reproducibility in hypothesis-driven research.

Quantitative Evidence Guide for 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide (688773-27-5)


Structural Identity Verification: Pyridin-2-ylmethyl Substitution Pattern Distinguishes from 4-Pyridinylmethyl Isomer

The 2-pyridylmethyl substitution on the acetamide nitrogen represents a critical structural decision point that differentiates 688773-27-5 from its closest commercially listed analog, the 4-pyridinylmethyl isomer (assigned a separate IUPAC name and InChI Key: IZCCYNHZWGZCIW-UHFFFAOYSA-N). While no direct comparative bioassay data exists in the public domain, the distinct InChI Keys confirm that these are non-identical chemical substances with different spatial presentations of the pyridine nitrogen lone pair, which can dramatically influence hydrogen bond acceptor/donor interactions with target proteins. In a published series of quinazolinone acetamides against six cancer cell lines, similar positional isomerism led to large potency shifts, with top compound 5g achieving IC50 values comparable to doxorubicin in SiHA and MCF-7 cells [1]. Such variations underscore that generic replacement by a 3- or 4-pyridyl isomer cannot be justified without explicit performance equivalence.

Structural Isomerism Target Binding Reproducibility

Class-Level Anticancer Potential: Quinazolinone Acetamides Demonstrate MTT-Assay Cytotoxicity Against Solid Tumor Cell Lines

In a 2022 study, a library of fourteen novel quinazolinone acetamides (5a–5n) bearing varying aromatic substitutions was evaluated for cytotoxicity against six human cancer cell lines (A549 lung, DU145 prostate, HT29 colon, MCF-7 breast, SiHA cervical, B16F10 melanoma) using the MTT assay. Compound 5g, featuring a quinazolinone core linked to an acetamide-substituted phenyl ring, displayed excellent cytotoxicity against SiHA cervical and MCF-7 breast cancer cells with a profile comparable to the standard chemotherapeutic doxorubicin [1]. While the target compound 688773-27-5 was not specifically included in this series, it shares the core quinazolinone-2,4-dione scaffold and an acetamide linker, suggesting it is a plausible candidate for analogous anticancer screening. The absence of direct IC50 values for 688773-27-5 must be explicitly noted.

Cytotoxicity Cancer Cell Lines MTT Assay

CNS Polypharmacology Hypothesis: Quinazoline-2,4-dione Acetamides as Potential GABA-A Receptor Modulators

A 2023 study reported the synthesis and computational evaluation of five novel acetamide derivatives of 1-methylquinazoline-2,4(1H,3H)-dione. Multiple docking simulations against the entire GABA-A receptor (gamma-butyric acid type A receptor) were employed to predict psychotropic activity. The in silico predictive accuracy reached 100%, enabling a directed search for innovative CNS-active drugs [1]. Although the target compound 688773-27-5 was not among the five tested acetamides, the conserved quinazoline-2,4-dione core and acetamide side chain suggest potential affinity for GABA-Aergic targets. This stands in contrast to analogs designed for kinase inhibition or anticancer mechanisms, highlighting the potential of the quinazoline-2,4-dione scaffold for CNS applications.

GABA-A Receptor Psychotropic Activity Docking

Highest-Confidence Application Scenarios for Procuring 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide


Oncology Hit-Finding Campaigns Using Quinazolinone Acetamide Libraries

Procurement of CAS 688773-27-5 is justified for building diversity-oriented quinazolinone acetamide libraries aimed at identifying novel cytotoxic chemotypes. The class-level precedent set by compound 5g in the Hakim et al. 2022 study supports the use of this scaffold for anticancer MTT screening across solid tumor cell lines (A549, DU145, HT29, MCF-7, SiHA) [1]. The 2-pyridylmethyl substituent provides a distinct H-bond acceptor pattern relative to phenyl-substituted analogs, potentially yielding a unique selectivity fingerprint.

CNS Drug Discovery: GABA-A Receptor-Targeted Probe Design

Based on the 2023 multiple docking study demonstrating GABA-A receptor engagement by 1-methylquinazoline-2,4-dione acetamides [2], 688773-27-5 can serve as a synthetic intermediate or reference standard for developing positive or negative allosteric modulators of GABA-A receptors. Its substitution pattern differs from known AMPA- or NMDA-targeted quinazoline-diones, potentially reducing cross-reactivity with ionotropic glutamate receptors.

Method Development for Quinazoline-2,4-dione Acetamide Synthesis and Characterization

As a compound with limited published characterization, 688773-27-5 represents a valuable test article for validating novel synthetic methodologies, such as I2/TBHP-mediated domino reactions [3], or for establishing analytical reference standards (e.g., HPLC purity, NMR spectral libraries) for the quinazoline-2,4-dione acetamide subclass.

Quote Request

Request a Quote for 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.